2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl-substituted heterocycles and imidazo-pyridine derivatives. Examples include:
- 2-(2-Nitrophenyl)-imidazo[1,2-a]pyridine
- 2-(2-Nitrophenyl)-imidazo[1,5-a]pyridine .
Uniqueness
What sets 2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine apart is its specific ring fusion and substitution pattern, which confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
63581-46-4 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)10-6-2-1-4-8(10)11-14-9-5-3-7-13-12(9)15-11/h1-7,11,14H,(H,13,15) |
InChI Key |
FZLLPKZFRLUODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=C(N2)N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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